phenyl(4-phenyl-1H-pyrrol-3-yl)methanone
Description
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is a multi-substituted pyrrole derivative characterized by a benzoyl group at the 3-position and a phenyl group at the 4-position of the pyrrole ring. Its synthesis typically involves a [3+2] cycloaddition reaction between α,β-unsaturated ketones (e.g., chalcone intermediates) and TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions. Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over NaOH or KOH due to superior coordination power, yielding the product in ~43% via one-pot procedures .
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29g/mol |
IUPAC Name |
phenyl-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(14-9-5-2-6-10-14)16-12-18-11-15(16)13-7-3-1-4-8-13/h1-12,18H |
InChI Key |
BGUXLYQCKMLUIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization in Tetrahydrofuran (THF)
The most widely reported method involves the cyclization of (2E)-1-(4-chlorophenyl)-3-phenyl-2-propene-1-one with TosMIC in the presence of sodium hydride (NaH) as a base. Conducted in anhydrous THF at 25°C for 15 minutes, this single-step reaction achieves a 95% yield of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. The mechanism proceeds through a [3+2] cycloaddition, where the enone system reacts with the isocyanide to form the pyrrole nucleus. Sodium hydride deprotonates the intermediate, driving the reaction to completion. This method’s efficiency is attributed to the strong base’s ability to stabilize reactive intermediates while minimizing side reactions.
DBU-Catalyzed Cycloaddition in Acetonitrile
A modified approach utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 80°C for 18 hours offers a milder alternative. This method avoids strongly basic conditions, making it suitable for substrates sensitive to NaH. For example, (E)-1-(2-fluorophenyl)-3-(2-(phenylethynyl)phenyl)prop-2-en-1-one reacts with TosMIC in the presence of DBU, yielding 75% of the target compound. The reaction scope extends to diverse aryl groups, with electron-withdrawing substituents (e.g., -F, -Cl) marginally reducing yields compared to electron-donating groups (e.g., -OMe).
Transition Metal-Catalyzed Coupling Strategies
Palladium-Mediated Cross-Coupling
Patent literature describes palladium-catalyzed coupling reactions for analogous pyrrole derivatives. For instance, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes Heck coupling with styrene in dimethylformamide (DMF) at 80°C using palladium(II) acetate and triphenylphosphine. While this method is effective for introducing aryl groups, its application to this compound requires adaptation. Substituting iodobenzoyl precursors with phenyl analogs and optimizing ligand systems (e.g., using bis(triphenylphosphine)palladium chloride) could enhance yields.
Stille Coupling with Tetramethyltin
Acid-Mediated Cyclocondensation
Phosphorous Oxychloride (POCl3)-DMF Complex
A Vilsmeier-Haack-type reaction using POCl3 and DMF facilitates the cyclization of enaminones to pyrroles. For example, methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate reacts with POCl3-DMF in dichloromethane to form chlorinated derivatives. Adapting this method to non-chlorinated substrates may require adjusting electrophilicity through solvent choice (e.g., using acetic acid instead of DMF) or temperature modulation.
Thiazolium Salt-Promoted Cyclization
The use of 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride as a catalyst enables the synthesis of pyrroles from α,β-unsaturated ketones and aldehydes. This method, though less explored for the target compound, offers a redox-neutral pathway under mild conditions.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
Role of Base in Cyclization
Sodium hydride’s strong basicity facilitates deprotonation of the TosMIC adduct, enabling rapid ring closure. In contrast, DBU acts as a non-nucleophilic base, stabilizing intermediates without inducing over-reduction. Kinetic studies suggest that NaH-mediated reactions follow second-order kinetics, while DBU-catalyzed processes exhibit pseudo-first-order behavior due to excess base.
Chemical Reactions Analysis
Types of Reactions
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide (NBS), bromine.
Sulfonating agents: Pyridine-sulfur trioxide complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce pyrrolidines.
Scientific Research Applications
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(a) 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone
- Molecular Formula: C₁₇H₁₂ClNO
- Average Mass : 281.739 g/mol
- The compound is synthesized via analogous cycloaddition routes, with structural confirmation through IR and NMR .
(b) 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone
Methoxy- and Amino-Substituted Derivatives
(a) (1-(3-Aminophenyl)-4-phenyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
- Molecular Formula : C₂₇H₂₄N₂O₄
- Synthesis: Derived from aminophenyl precursors via nucleophilic substitution, yielding 52% as a crystalline solid (m.p. 170–173°C).
- Key Features: The 3,4,5-trimethoxyphenyl group enhances solubility, while the amino group provides a handle for further functionalization. IR peaks at 1629 cm⁻¹ (C=O) and 3412 cm⁻¹ (N-H) confirm structural integrity .
(b) (1-(2-Fluorophenyl)-4-phenyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
Ethyl- and Methyl-Substituted Derivatives
(a) 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone
- Molecular Formula : C₁₆H₁₇N₂O
- This compound is a key intermediate in heterocyclic drug synthesis .
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Formula | Average Mass (g/mol) | Yield (%) | Key Substituents | Reference |
|---|---|---|---|---|---|
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | C₁₇H₁₃NO | 247.29 | 43 | Phenyl, benzoyl | |
| 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone | C₁₇H₁₂ClNO | 281.74 | N/A | 4-Chlorophenyl | |
| (1-(3-Aminophenyl)-...-trimethoxyphenyl)methanone | C₂₇H₂₄N₂O₄ | 440.49 | 52 | 3-Aminophenyl, 3,4,5-trimethoxy | |
| [4-(2-Cl-6-F-phenyl)-...-Cl-phenyl)methanone | C₁₇H₉Cl₂FNO | 344.16 | N/A | 2-Cl-6-F-phenyl, 4-Cl-phenyl |
Mechanistic and Functional Insights
Q & A
Q. How can enantioselective synthesis of chiral analogs be achieved?
- Methodological Answer : Use Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) in allylation/halocyclization reactions. Chiral HPLC (Chiralpak IA column) separates enantiomers (e.g., trans,trans-bromo derivatives 180/181) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
